![molecular formula C17H24O3 B14598034 3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one CAS No. 61103-80-8](/img/structure/B14598034.png)
3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of an oxolan-2-one ring, a 3-methylbutyl group, and a 3-methylphenoxy methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methylphenol with an appropriate alkylating agent to introduce the 3-methylphenoxy group. This intermediate is then subjected to further reactions to form the oxolan-2-one ring and attach the 3-methylbutyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors, precise control of reaction parameters, and advanced purification techniques are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxolan-2-one ring to other functional groups.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methylbutyl phenylacetate
- 3-Methyl-1-butanol
- 2-Phenylacetic acid
Uniqueness
3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an oxolan-2-one ring with a 3-methylphenoxy methyl group sets it apart from other similar compounds, making it valuable for specialized applications.
Propiedades
Número CAS |
61103-80-8 |
|---|---|
Fórmula molecular |
C17H24O3 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
3-(3-methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one |
InChI |
InChI=1S/C17H24O3/c1-12(2)7-8-14-10-16(20-17(14)18)11-19-15-6-4-5-13(3)9-15/h4-6,9,12,14,16H,7-8,10-11H2,1-3H3 |
Clave InChI |
LVWDFIZZCFOKOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCC2CC(C(=O)O2)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B14597955.png)
![4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B14597956.png)
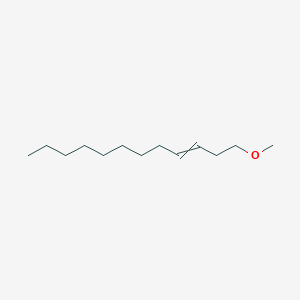


![4-heptyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14597977.png)
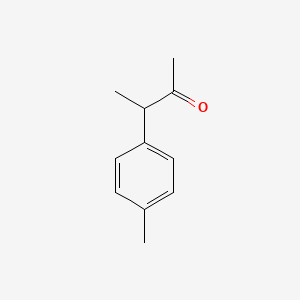
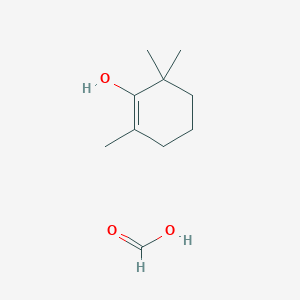
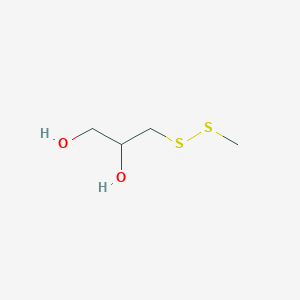


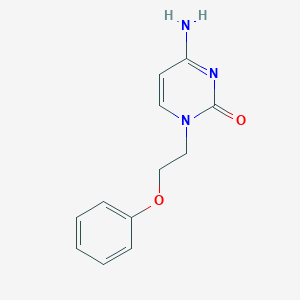
![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14598005.png)
![2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one](/img/structure/B14598019.png)
